(2-morpholin-4-yl-2-oxoethyl) 4-amino-1,2,5-oxadiazole-3-carboxylate

Physicochemical profiling Lipophilicity Drug-likeness

Researchers requiring systematic SAR around the 4-amino-furazan-3-carboxylate core need the morpholino-glycolamide ester representative. Generic substitutions ignore critical differences in hydrogen-bonding capacity, lipophilicity, and metabolic lability that this specific promoiety confers. - Enables deconvolution of ester moiety effects with TPSA of 121 Ų and LogP of 0.24, distinct from ethyl ester analogs. - Candidate prodrug scaffold; N,N-disubstituted glycolamide esters can undergo rapid esterase-mediated cleavage in plasma. - Supplied with batch-specific QC (NMR, HPLC, GC) ensuring purity ≥95% for reproducible physicochemical or stability assays.

Molecular Formula C9H12N4O5
Molecular Weight 256.22 g/mol
CAS No. 312277-99-9
Cat. No. B1297234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-morpholin-4-yl-2-oxoethyl) 4-amino-1,2,5-oxadiazole-3-carboxylate
CAS312277-99-9
Molecular FormulaC9H12N4O5
Molecular Weight256.22 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)COC(=O)C2=NON=C2N
InChIInChI=1S/C9H12N4O5/c10-8-7(11-18-12-8)9(15)17-5-6(14)13-1-3-16-4-2-13/h1-5H2,(H2,10,12)
InChIKeyDPFZVPUIRPFXCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Morpholin-4-yl-2-oxoethyl 4-amino-1,2,5-oxadiazole-3-carboxylate – Chemical Identity and Class Profile


(2-Morpholin-4-yl-2-oxoethyl) 4-amino-1,2,5-oxadiazole-3-carboxylate (CAS 312277-99-9) is a synthetic small molecule belonging to the 1,2,5-oxadiazole (furazan) ester class. It features a 4-amino-furazan-3-carboxylic acid core esterified with a morpholino-glycolamide alcohol, yielding a molecular formula of C₉H₁₂N₄O₅ and a molecular weight of 256.22 g/mol . The compound is commercially available as a research chemical with a standard purity specification of ≥95%, and at least one vendor (Bidepharm) supplies batch-specific quality control documentation including NMR, HPLC, and GC analyses . Within medicinal chemistry, furazan-containing molecules are recognized as a distinct heterocyclic pharmacophore with applications spanning kinase inhibition, antimicrobial research, and energetic materials development [1].

Furazan-carboxylate ester SAR studies
Glycolamide ester prodrug research
Heterocyclic diversification building block

Why Generic Substitution Fails for This Furazan Ester


Simple substitution of CAS 312277-99-9 with a generic 4-amino-furazan-3-carboxylate ester (e.g., methyl, ethyl, or parent acid) ignores critical differences in the ester promoiety that govern lipophilicity, hydrogen-bonding capacity, and metabolic liability. The morpholino-glycolamide ester in CAS 312277-99-9 introduces eight additional heavy atoms, four additional hydrogen-bond acceptors, and a basic tertiary amine relative to the ethyl ester analog (CAS 17376-63-5), substantially altering the compound's physicochemical and potential pharmacokinetic profile . Literature on glycolamide esters demonstrates that N,N-disubstituted glycolamide esters can undergo rapid enzymatic hydrolysis in plasma while maintaining high aqueous stability, a property not shared by simple alkyl esters [1]. Consequently, interchanging these analogs without accounting for the differential effects of the ester moiety on solubility, permeability, and stability can lead to irreproducible screening results or procurement of a compound unfit for the intended experimental context.

Ester promoiety mismatch
Alkyl ester analogs lack morpholino-glycolamide H-bond and basic amine features; permeability and metabolic stability may shift significantly.
Parent acid ionization
Free carboxylic acid form ionizes extensively at assay pH, causing a large distribution-coefficient shift that can alter solubility and assay behavior.

Quantitative Differentiation Against Closest Analogs


Lipophilicity and pH-Independent LogD Profile vs. Parent Acid and Ethyl Ester

The target compound exhibits an ACD/LogP of 0.24, positioning it between the more polar parent acid (4-amino-1,2,5-oxadiazole-3-carboxylic acid, CAS 78350-50-2, reported LogP range −0.07 to 0.98 depending on source) and the slightly more lipophilic ethyl ester (CAS 17376-63-5, LogP 0.41) [1]. Critically, the target compound's ACD/LogD at both pH 5.5 and pH 7.4 is −0.02, indicating essentially no pH-dependent ionization shift in lipophilicity over the gastrointestinal pH range, whereas the parent acid exhibits a LogD (pH 7.4) of approximately −3.09, reflecting substantial ionization of the free carboxylic acid at physiological pH [2]. This pH-independent LogD profile of the target compound is directly attributable to the morpholino-glycolamide ester masking the carboxylic acid function.

Lipophilicity Profile
Reported
ACD/LogP 0.24; LogD (pH 7.4) −0.02 vs parent acid −3.09 (≈3.1 log unit higher)
Supports pH-independent distribution context for permeability assays
Predicted ACD/LogD; experimental verification recommended
Physicochemical profiling Lipophilicity Drug-likeness Permeability prediction

Topological Polar Surface Area and Hydrogen-Bonding Capacity vs. Alkyl Ester Analogs

The morpholino-glycolamide ester moiety in CAS 312277-99-9 confers a topological polar surface area (TPSA) of 121 Ų and 9 hydrogen-bond acceptor sites, compared to the ethyl ester analog (CAS 17376-63-5) which has a TPSA of approximately 91 Ų and 6 H-bond acceptors . The target compound's TPSA of 121 Ų sits at the upper boundary of the typically recommended <140 Ų threshold for oral bioavailability but is substantially above the <90 Ų range associated with good blood-brain barrier penetration, indicating a differentiated tissue distribution profile relative to smaller alkyl ester variants. Despite the larger TPSA, the compound has zero Rule-of-5 violations, with a molecular weight of 256 Da, LogP 0.24, 2 H-bond donors, and 9 H-bond acceptors .

Polar Surface Area
Data to verify
TPSA 121 Ų (9 H-bond acceptors) vs ethyl ester ~91 Ų (6 acceptors)
May reduce passive permeability relative to alkyl esters – review for restricted cell-entry designs
Predicted properties; confirm with PAMPA or Caco-2
Drug-likeness Polar surface area Oral bioavailability prediction Medicinal chemistry design

Glycolamide Ester Architecture and Plasma-Labile Prodrug Potential

CAS 312277-99-9 is a morpholino-glycolamide ester of 4-amino-furazan-3-carboxylic acid. Literature on N,N-disubstituted glycolamide esters demonstrates that this ester subclass can undergo extremely rapid enzymatic hydrolysis in human plasma (half-lives <5 seconds for certain benzoic acid glycolamide esters in 50% plasma), while maintaining high stability in aqueous buffer [1]. In contrast, simple alkyl esters (methyl, ethyl) of carboxylic acids are generally hydrolyzed by esterases at slower and more variable rates that depend on steric and electronic factors. A study on morpholinoalkyl ester prodrugs of bendamustine showed that morpholinoethyl esters exhibit plasma half-lives of 41–116 minutes, significantly more stable than pyrrolidino- or piperidino-ethyl esters (<5 min) [2]. Although compound-specific plasma stability data for CAS 312277-99-9 were not identified, its glycolamide ester structure is mechanistically poised for esterase-mediated cleavage, a property that can be exploited in prodrug design where release of the parent 4-amino-furazan-3-carboxylic acid is desired.

Prodrug Potential
Class-level
Glycolamide esters undergo rapid plasma enzymatic hydrolysis (t½ seconds–minutes reported for N,N-disubstituted analogs)
May support prodrug strategy; requires compound-specific validation
Specific half-life for CAS 312277-99-9 not determined
Prodrug design Plasma stability Glycolamide ester Enzymatic hydrolysis

Vendor-Supplied Batch-Specific Analytical QC for Identity Assurance

Bidepharm supplies CAS 312277-99-9 at a standard purity of ≥95% and provides batch-specific quality control documentation including ¹H NMR, HPLC, and GC analyses . This level of batch-level characterization exceeds what is commonly offered for simpler 4-amino-furazan-3-carboxylate esters such as the methyl ester (CAS 159013-94-2) or parent acid (CAS 78350-50-2), where vendors frequently supply only certificate-of-analysis summary data without spectral verification. For example, the ethyl ester (CAS 17376-63-5) is listed by AKSci at 98% purity (GC) without accompanying NMR documentation . The availability of multi-technique batch QC for CAS 312277-99-9 reduces the risk of identity errors or impurity-related assay artifacts in downstream biological experiments.

Batch QC
Reported
≥95% purity; multi-technique QC: ¹H NMR, HPLC, GC (Bidepharm)
Enables identity confirmation and impurity traceability for high-stringency research
Multi-technique vs. single-method purity certificates for simpler esters
Quality control Compound procurement Analytical characterization Batch consistency

Molecular Complexity and Physicochemical Differentiation from Phenylcarbamoylmethyl Ester Analog

The closest structural analog to CAS 312277-99-9 within the 4-amino-furazan-3-carboxylate ester series is the phenylcarbamoylmethyl ester (CAS 311766-22-0), which shares the glycolamide ester motif but replaces the morpholine ring with an aniline moiety . CAS 312277-99-9 contains a morpholine ring (saturated six-membered ring with O and N heteroatoms) with a predicted LogP of 0.24 and TPSA of 121 Ų, whereas CAS 311766-22-0 contains an aromatic phenyl ring. The morpholine oxygen and tertiary amine in CAS 312277-99-9 provide additional water-solubilizing capacity and a basic center (pKa ~7–8 for morpholine), which is absent in the neutral phenyl analog. The molecular weight difference is minimal (256 vs. 262 Da), making this pair useful for isolating the contribution of the morpholine versus aniline moiety to biological activity in matched-pair analysis .

Matched-Pair Profile
Reported
Morpholine (basic, pKa ~7–8) vs phenyl (neutral); TPSA 121 vs ~110 Ų; MW 256 vs 262 Da
Supports matched-pair analysis to isolate morpholine contribution to target binding and solubility
Predicted pKa/TPSA; experimental binding data needed
Chemical space Molecular diversity Fragment-based design Screening library selection

Synthetic Utility as a Building Block for Heterocyclic Diversification

CAS 312277-99-9 has been reported to react with o-aminophenol and ethylenediamine to form benzoxazol-2-yl- and dihydro-1H-imidazol-2-yl-1,2,5-oxadiazol-3-amine derivatives, and with aminoethanol to form amino-ethanol functionalized products . These transformations exploit the electrophilic ester carbonyl adjacent to the electron-deficient furazan ring. In contrast, the parent acid (CAS 78350-50-2) requires prior activation (e.g., acid chloride formation or coupling reagent) for analogous amidations, and simpler alkyl esters (methyl, ethyl) may exhibit different aminolysis reactivity due to reduced electrophilicity or steric differences at the ester carbonyl. The commercial availability of CAS 312277-99-9 through custom synthesis channels, with batch-specific QC, facilitates its use as a reliable starting material for parallel library synthesis [1].

Synthetic Utility
Reported
Reacts with o-aminophenol, ethylenediamine, aminoethanol → benzoxazole, imidazoline, aminoethanol-furazan derivatives
Direct diversification handle for focused furazan library synthesis
Yields and conditions available via custom synthesis providers
Synthetic chemistry Combinatorial library Building block Heterocyclic diversification

Optimal Research and Procurement Scenarios


Medicinal Chemistry SAR with Matched-Pair Ester Promoiety Analysis

In structure-activity relationship (SAR) programs centered on 4-amino-furazan-3-carboxylic acid derivatives, CAS 312277-99-9 serves as the morpholino-glycolamide ester representative. When procured alongside the ethyl ester (CAS 17376-63-5) and the phenylcarbamoylmethyl ester (CAS 311766-22-0), the compound enables systematic deconvolution of how the ester promoiety affects target binding, cellular permeability (as inferred from TPSA of 121 Ų vs. ~91 Ų for the ethyl ester ), and metabolic stability. The intermediate LogP (0.24) and pH-independent LogD profile (−0.02) make it particularly suited for assays where compound precipitation due to high lipophilicity or poor membrane passage due to excessive polarity must be avoided.

Prodrug Feasibility Studies Exploiting Glycolamide Ester Lability

The morpholino-glycolamide ester structure of CAS 312277-99-9 positions it as a candidate prodrug of 4-amino-furazan-3-carboxylic acid in exploratory pharmacokinetic studies. Class-level evidence indicates that N,N-disubstituted glycolamide esters can undergo rapid esterase-mediated cleavage in human plasma , while morpholinoalkyl esters have demonstrated moderate plasma stability (t₁/₂ 41–116 min) [1]. Researchers designing in vitro plasma stability or in vivo pharmacokinetic experiments can use CAS 312277-99-9 to test whether the glycolamide motif provides a suitable balance of aqueous stability and enzymatic lability for their specific furazan-based pharmacophore. Procurement with batch-specific QC (NMR, HPLC, GC) ensures that observed hydrolysis kinetics are attributable to the compound rather than to impurities.

Diversification-Oriented Synthesis of Furazan Heterocyclic Libraries

CAS 312277-99-9 has demonstrated reactivity toward amine nucleophiles (o-aminophenol, ethylenediamine, aminoethanol), enabling direct conversion to benzoxazole-, imidazoline-, and aminoethanol-furazan conjugates . This reactivity profile makes the compound suitable as a central building block in parallel synthesis workflows where the morpholino-glycolamide ester serves as both an activated ester for aminolysis and a source of the morpholine moiety for subsequent N-functionalization. The availability of custom synthesis with batch QC supports reproducible library production across multiple synthesis campaigns.

Physicochemical Screening for Permeability-Solubility Optimization

With a TPSA of 121 Ų (near the oral bioavailability threshold), LogP of 0.24, and zero Rule-of-5 violations , CAS 312277-99-9 occupies a physicochemical space that is distinct from both more polar (parent acid, LogD pH 7.4 = −3.09) and more lipophilic (ethyl ester, LogP 0.41) analogs. This makes the compound a valuable inclusion in physicochemical screening cascades where the goal is to identify furazan derivatives with balanced drug-like properties. Procurement for parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies, alongside its close analogs, can generate comparative data that informs lead optimization strategies.

Application
Selection Property
Validation Focus
Furazan Ester SAR Studies
Morpholino-glycolamide ester representative
Comparative permeability and target binding vs alkyl/phenyl esters
Prodrug Exploration
Glycolamide ester plasma-labile motif
Plasma stability and parent acid release kinetics
Heterocyclic Library Synthesis
Activated ester handle for aminolysis
Diversification efficiency and morpholine functionalization
Physicochemical Profiling
Intermediate LogP and elevated TPSA
PAMPA/Caco-2 permeability and solubility balance
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